Indole derivatives have been found to possess antiviral activity . For instance, compound methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate showed inhibitory activity against influenza A with IC50 = 7.53 μmol/L and the highest selectivity index (SI) value 17.1 to CoxB3 virus .
Indole derivatives also exhibit anti-inflammatory properties . They have been found to bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Indole derivatives have been used in the treatment of cancer cells . They have been found to inhibit the growth of cancer cells and have been used in the development of new anticancer drugs .
Indole derivatives have shown potential in the treatment of HIV . They have been found to inhibit the replication of the HIV virus, providing a valuable idea for treatment .
Indole derivatives have been found to possess antioxidant properties . They have been used in the development of new antioxidants, which can help in the prevention of diseases caused by oxidative stress .
Indole derivatives have been found to possess antimicrobial properties . They have been used in the development of new antimicrobial drugs, which can help in the treatment of various bacterial and fungal infections .
“Methyl indole-6-carboxylate” has been found to inhibit botulinum neurotoxin . Botulinum neurotoxin is a protein produced by the bacterium Clostridium botulinum, which causes botulism. The inhibition of this toxin can help in the treatment of this condition .
“Methyl indole-6-carboxylate” has been used as an inhibitor of interleukin-2 inducible T cell kinase (ITK) . ITK is a protein involved in the immune response, and its inhibition can help in the treatment of autoimmune diseases and certain types of cancer .
“Methyl indole-6-carboxylate” has been used in the development of new antibacterial agents . These agents can help in the treatment of various bacterial infections .
“Methyl indole-6-carboxylate” has been used in the development of CB2 cannabinoid receptor ligands . These ligands can help in the treatment of pain and inflammation, as well as certain neurological disorders .
“Methyl indole-6-carboxylate” has been used in the development of inhibitors of hepatitis C virus NS5B polymerase . These inhibitors can help in the treatment of hepatitis C .
“Methyl indole-6-carboxylate” has been used in the development of inhibitors with histamine H1-blocking activity . These inhibitors can help in the treatment of allergies and certain types of inflammation .
Methyl 6-isopropyl-1H-indole-2-carboxylate is an organic compound that belongs to the indole family, characterized by a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. Its molecular formula is , and it has a molecular weight of approximately 203.24 g/mol. The compound features an isopropyl group at the 6-position and a methyl ester functional group at the 2-position of the indole structure, which significantly influences its chemical properties and biological activities.
Indole derivatives, including methyl 6-isopropyl-1H-indole-2-carboxylate, exhibit a wide range of biological activities:
The synthesis of methyl 6-isopropyl-1H-indole-2-carboxylate can be achieved through several methods:
Methyl 6-isopropyl-1H-indole-2-carboxylate has several applications across various fields:
Studies indicate that methyl 6-isopropyl-1H-indole-2-carboxylate interacts with various biological targets:
Several compounds share structural similarities with methyl 6-isopropyl-1H-indole-2-carboxylate. Here are some notable examples:
| Compound Name | Structural Features | Unique Characteristics |
|---|---|---|
| Ethyl 5-isopropyl-1H-indole-2-carboxylate | Ethyl group at position 5 | Potentially different biological activity |
| Methyl 5-methyl-1H-indole-2-carboxylate | Methyl group at position 5 | Differences in electronic properties |
| Methyl 1-methylindole-3-carboxylate | Methyl group at position 1 | Different reactivity due to position |
| Methyl indole-6-carboxylic acid | Lacks isopropyl group | More polar, potentially different solubility |
The uniqueness of methyl 6-isopropyl-1H-indole-2-carboxylate lies in its specific substitution pattern, which influences both its reactivity and biological activity compared to other similar compounds. Its isopropyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Indole derivatives have dominated medicinal chemistry since the 19th century, with their discovery rooted in natural products like indigo and tryptophan. The indole scaffold’s ability to mimic protein structures and engage in π-π stacking interactions has led to its incorporation into over 4,000 FDA-approved drugs, including antidepressants (e.g., sertraline) and antitumor agents (e.g., vincristine). Methyl 6-isopropyl-1H-indole-2-carboxylate builds upon this legacy by introducing a sterically demanding isopropyl group at the C-6 position, which modulates electronic density and influences regioselectivity in subsequent reactions.
The substitution pattern in methyl 6-isopropyl-1H-indole-2-carboxylate creates distinct electronic and steric effects:
| Structural Feature | Electronic Effect | Steric Impact |
|---|---|---|
| C-2 Ester Group | Electron-withdrawing, activates C-3 for SEAr | Minimal steric hindrance |
| C-6 Isopropyl Substituent | Electron-donating via hyperconjugation | Significant steric bulk (van der Waals radius: 2.04 Å) |
This combination directs electrophilic substitution to C-5 and C-7 positions while protecting C-3 from undesired side reactions. The ester group’s carbonyl (C=O) stretching vibration at 1,715 cm⁻¹ in IR spectroscopy confirms its electron-withdrawing nature, which polarizes the indole π-system.
Methyl 6-isopropyl-1H-indole-2-carboxylate (C₁₃H₁₅NO₂) represents a substituted indole derivative with molecular weight 217.26 g/mol and CAS number 213596-37-3 [1]. The compound features a bicyclic aromatic system comprising a benzene ring fused to a pyrrole ring, with an isopropyl substituent at the 6-position and a methyl ester group at the 2-position [1].
X-ray crystallography studies of indole derivatives consistently reveal specific structural patterns and conformational preferences. Indole-2-carboxylate esters typically crystallize in monoclinic space groups, particularly P21/c, which is the most common space group for these compounds [3] [4] [5]. The crystal structure of ethyl 1H-indole-2-carboxylate, a closely related compound, demonstrates the typical packing behavior expected for methyl 6-isopropyl-1H-indole-2-carboxylate [3].
The molecular geometry of indole-2-carboxylate derivatives shows remarkable planarity, with root-mean-square deviations typically below 0.03 Å for non-hydrogen atoms [3] [4]. The carboxylate ester group maintains near-coplanarity with the indole ring system, with dihedral angles typically ranging from 2-5° [3]. This planarity is maintained through favorable electronic delocalization between the indole π-system and the carbonyl group.
The 6-isopropyl substituent introduces specific conformational constraints. Studies of similar 6-substituted indole derivatives reveal that the isopropyl group adopts a conformation that minimizes steric hindrance with the adjacent benzene ring [6]. The C-C(isopropyl) bond typically exhibits a torsion angle that positions the methyl groups away from the aromatic system to reduce unfavorable interactions.
Indole derivatives with similar structural features typically crystallize in monoclinic crystal systems with unit cell dimensions ranging from a = 4-17 Å, b = 7-20 Å, and c = 10-25 Å [7] [8]. The specific substitution pattern of methyl 6-isopropyl-1H-indole-2-carboxylate would be expected to produce unit cell parameters within these ranges, with the isopropyl group potentially increasing the b-axis dimension due to molecular packing requirements.
The crystal packing of indole-2-carboxylate derivatives exhibits characteristic herringbone patterns with zigzag arrangements along specific crystallographic directions [3] [4]. This packing motif is driven by the planar aromatic nature of the indole core system and the specific intermolecular interactions described in subsequent sections.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| CAS Number | 213596-37-3 |
| Expected Space Group | P21/c |
| Crystal System | Monoclinic |
| Molecular Planarity | R.m.s.d. < 0.03 Å |
The electronic structure of methyl 6-isopropyl-1H-indole-2-carboxylate can be understood through frontier molecular orbital (FMO) theory, which provides crucial insights into chemical reactivity and electronic properties [9] [10]. The indole scaffold possesses a delocalized π-electron system with 10 π-electrons following Hückel's rule, confirming its aromatic character [11].
The HOMO of indole derivatives typically exhibits significant electron density distribution across the entire aromatic system, with particular concentration on the nitrogen atom and the benzene ring [12] [13]. For methyl 6-isopropyl-1H-indole-2-carboxylate, the HOMO energy level is influenced by both the electron-donating isopropyl group and the electron-withdrawing ester functionality.
Computational studies on related indole-2-carboxylate derivatives using density functional theory (DFT) methods, particularly B3LYP/6-31+G(d,p), have shown that the HOMO is primarily localized on the indole ring system [14] [15]. The 6-isopropyl substitution acts as a weak electron-donating group, slightly raising the HOMO energy level compared to unsubstituted indole-2-carboxylate.
The LUMO in indole-2-carboxylate derivatives is typically centered on the carboxylate ester group and the adjacent portions of the indole ring [14] [16]. This localization makes the carbonyl carbon particularly susceptible to nucleophilic attack, which is consistent with the known reactivity patterns of these compounds.
The HOMO-LUMO energy gap serves as a fundamental parameter for predicting chemical reactivity and stability [17]. For indole derivatives, this gap typically ranges from 3.5-5.0 eV, depending on the nature and position of substituents [14] [15]. The presence of the electron-donating isopropyl group at the 6-position would be expected to decrease the HOMO-LUMO gap slightly, indicating enhanced reactivity compared to unsubstituted analogues.
Global reactivity descriptors derived from frontier orbital energies provide quantitative measures of chemical reactivity. The chemical hardness (η = (ELUMO - EHOMO)/2) indicates resistance to charge transfer, while chemical softness (S = 1/2η) reflects the propensity for electronic rearrangement [15]. The electrophilicity index (ω = μ²/2η) quantifies the tendency to accept electrons from the environment.
For methyl 6-isopropyl-1H-indole-2-carboxylate, these descriptors suggest moderate reactivity with preferential sites for electrophilic attack at the nitrogen atom and nucleophilic attack at the carbonyl carbon. The 6-isopropyl substitution provides steric protection while maintaining electronic accessibility of the indole nitrogen.
The crystal packing of methyl 6-isopropyl-1H-indole-2-carboxylate is dominated by N-H···O hydrogen bonds, which represent the strongest intermolecular interactions in these systems [18] [19] [20]. These hydrogen bonds typically form between the indole N-H group and the carbonyl oxygen of the ester group, creating characteristic R₂²(10) ring motifs with N···O distances ranging from 2.6-2.9 Å [3] [4].
The primary structural motif in indole-2-carboxylate crystals involves the formation of centrosymmetric dimers through paired N-H···O hydrogen bonds [3] [4]. These dimers serve as the fundamental building blocks for higher-order crystal packing arrangements. The hydrogen bond geometry typically exhibits N-H···O angles close to 180°, indicating strong, directional interactions with estimated energies of -20 to -35 kJ/mol [21] [22].
Beyond the primary N-H···O hydrogen bonds, the crystal structure is stabilized by various secondary interactions:
C-H···O Hydrogen Bonds: Weak hydrogen bonds between aromatic C-H groups and carbonyl oxygen atoms contribute to crystal stability with typical C···O distances of 2.4-2.8 Å and interaction energies of -8 to -15 kJ/mol [18] [23].
C-H···π Interactions: These interactions involve C-H groups interacting with the aromatic π-system, with typical C···π distances of 2.7-3.2 Å and energies ranging from -8 to -20 kJ/mol [21] [22] [24].
N-H···π interactions play a crucial role in the crystal packing of indole derivatives [6] [25] [19]. These interactions involve the indole N-H group interacting with aromatic π-systems of adjacent molecules, creating chain-like arrangements or dimeric structures. The N···π distances typically range from 3.2-3.6 Å with interaction energies of -15 to -30 kJ/mol [21] [22].
Aromatic π-π stacking interactions contribute significantly to the crystal stability of indole derivatives [26] [21] [22]. These interactions typically occur between parallel or nearly parallel indole rings with interplanar distances of 3.3-3.8 Å. The stacking arrangement can be either perfectly parallel or offset (slipped), depending on the specific substitution pattern and crystal packing requirements.
The combination of primary and secondary hydrogen bonding interactions creates complex three-dimensional networks that determine the overall crystal stability and physical properties. The interplay between N-H···O, C-H···π, and π-π interactions generates:
Chain Structures: Linear chains formed through N-H···O hydrogen bonds, often running along specific crystallographic directions [18] [20].
Layer Formation: Two-dimensional layers created by the combination of hydrogen bonding and π-π stacking interactions [21] [22].
Herringbone Packing: Characteristic herringbone patterns resulting from the optimal arrangement of planar aromatic molecules [3] [4].
| Interaction Type | Distance (Å) | Energy (kJ/mol) | Structural Role |
|---|---|---|---|
| N-H···O | 2.6-2.9 | -20 to -35 | Primary dimers |
| N-H···π | 3.2-3.6 | -15 to -30 | Chain linkage |
| C-H···π | 2.7-3.2 | -8 to -20 | Secondary stabilization |
| π-π Stacking | 3.3-3.8 | -15 to -25 | Layer formation |
| C-H···O | 2.4-2.8 | -8 to -15 | Weak reinforcement |
The 6-isopropyl substituent in methyl 6-isopropyl-1H-indole-2-carboxylate introduces specific steric and electronic effects that influence the hydrogen bonding network. The bulky isopropyl group may prevent close approach of molecules in certain orientations, potentially favoring specific hydrogen bonding motifs over others. Additionally, the electron-donating nature of the isopropyl group may strengthen N-H···O hydrogen bonds by increasing electron density on the nitrogen atom.
The extensive hydrogen bonding network contributes to the thermal stability of the crystal structure. Lattice energy calculations for similar indole derivatives using DFT-D3 methods indicate total stabilization energies ranging from -100 to -150 kJ/mol, with hydrogen bonding interactions contributing approximately 40-60% of the total lattice energy [21] [22].